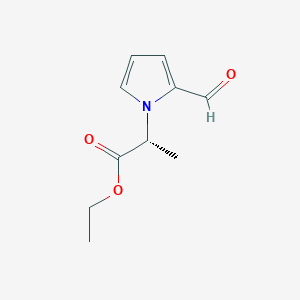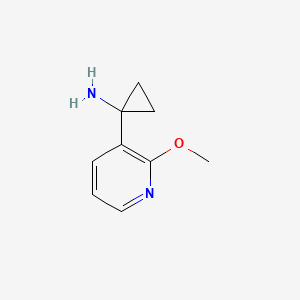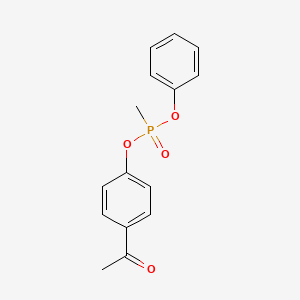
4-Acetylphenyl phenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylphenyl phenyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and an acetyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl phenyl methylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic dichloride with phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylphenyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Acetylphenyl phenyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-Acetylphenyl phenyl methylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetylphenyl methyl phenylphosphonate
- Phenyl methylphosphonate
- 4-Methylphenyl phenyl methylphosphonate
Uniqueness
4-Acetylphenyl phenyl methylphosphonate is unique due to the presence of both an acetyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The acetyl group enhances its solubility and reactivity in organic solvents, while the phosphonate group provides stability and the ability to form strong interactions with biological targets .
Propiedades
Número CAS |
918660-71-6 |
|---|---|
Fórmula molecular |
C15H15O4P |
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
1-[4-[methyl(phenoxy)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O4P/c1-12(16)13-8-10-15(11-9-13)19-20(2,17)18-14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clave InChI |
CSDFLWVBFZFHDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)

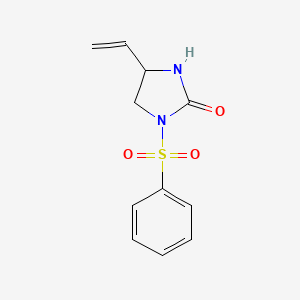
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
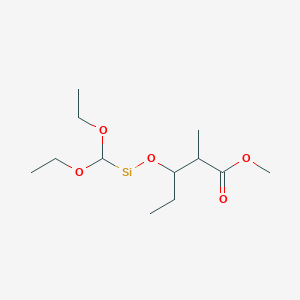
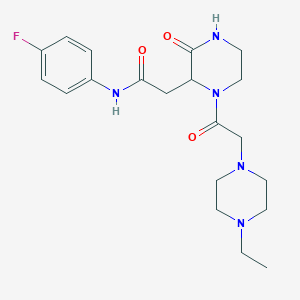


![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
